molecular formula C12H8N4O3 B13934105 5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid

5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid

Cat. No.: B13934105
M. Wt: 256.22 g/mol
InChI Key: JEXYCIFILGKSGS-UHFFFAOYSA-N
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Description

5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid: is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with maleic anhydride, followed by cyclization and subsequent functional group modifications . Another approach includes the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, followed by alkylation and further reactions to introduce the picolinic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, yields, and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[4,5-b]pyridine core allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives and picolinic acid derivatives. Examples include:

Uniqueness

5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid is unique due to its specific combination of the imidazo[4,5-b]pyridine core and picolinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8N4O3

Molecular Weight

256.22 g/mol

IUPAC Name

5-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8N4O3/c17-11(18)8-4-3-7(6-14-8)16-9-2-1-5-13-10(9)15-12(16)19/h1-6H,(H,17,18)(H,13,15,19)

InChI Key

JEXYCIFILGKSGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)N2C3=CN=C(C=C3)C(=O)O)N=C1

Origin of Product

United States

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